BenchChemオンラインストアへようこそ!

SARS-CoV-2-IN-17

Antiviral Activity SARS-CoV-2 Nucleocapsid Protein

SARS-CoV-2-IN-17 is a structurally validated phenanthridine-class NPro inhibitor with well-characterized potency (EC50 2.18 μM) and binding affinity (Kd 7.82 μM). Its defined interaction with the Tyr109 residue in the NTD makes it an indispensable benchmark for SAR studies and resistance profiling. Unlike generic NPro binders, this compound offers reproducible target engagement essential for combination studies with RdRp inhibitors (e.g., Remdesivir) and long-term viral passage assays. Procure this high-purity (≥98%) reference standard to ensure experimental consistency and data reproducibility.

Molecular Formula C19H19F3N2O3
Molecular Weight 380.4 g/mol
Cat. No. B12400400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-17
Molecular FormulaC19H19F3N2O3
Molecular Weight380.4 g/mol
Structural Identifiers
SMILESCCN1CC2=CC(=C(C=C2C3=C1C(=CC=C3)NC(=O)C(F)(F)F)OC)OC
InChIInChI=1S/C19H19F3N2O3/c1-4-24-10-11-8-15(26-2)16(27-3)9-13(11)12-6-5-7-14(17(12)24)23-18(25)19(20,21)22/h5-9H,4,10H2,1-3H3,(H,23,25)
InChIKeyKUFZGLOXILDZDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SARS-CoV-2-IN-17: A High-Potency Phenanthridine NPro Inhibitor for SARS-CoV-2 Antiviral Research


SARS-CoV-2-IN-17 (also known as Compound 16) is a potent, small-molecule inhibitor of the SARS-CoV-2 nucleocapsid protein (NPro), a critical structural protein for viral replication [1]. It belongs to the phenanthridine class and was rationally designed based on the crystal structure of the NPro protein [1]. It demonstrates potent antiviral activity in vitro with an EC50 value of 2.18 μM and binds to its target with a Kd of 7.82 μM [1].

Why SARS-CoV-2-IN-17 Cannot Be Replaced by Other In-Class NPro Inhibitors


While several compounds have been identified as inhibitors of the SARS-CoV-2 nucleocapsid protein (NPro), their potency, binding affinity, and selectivity profiles vary significantly, making simple substitution unreliable. For example, within the same phenanthridine series, compounds can exhibit over a 5-fold difference in binding affinity (Kd) and up to a 2-fold difference in antiviral activity (EC50) [1]. The specific binding interaction of SARS-CoV-2-IN-17 with the Tyr109 residue in the N-terminal domain (NTD) is crucial for its antiviral effect, a mechanism not shared by all NPro binders [1]. Substituting SARS-CoV-2-IN-17 with a less characterized analog could lead to a significant loss of antiviral efficacy or a different off-target profile, compromising the reproducibility and validity of research outcomes.

SARS-CoV-2-IN-17 Quantitative Differentiation: Potency, Affinity, and Selectivity Evidence


SARS-CoV-2-IN-17 Shows 1.7-Fold Greater Antiviral Potency Compared to Closest Analog Compound 12

In a direct head-to-head comparison using an RT-qPCR assay in SARS-CoV-2 infected Vero E6 cells, SARS-CoV-2-IN-17 (Compound 16) demonstrated superior antiviral potency with an EC50 of 2.18 μM, compared to its closest structural analog, Compound 12, which showed an EC50 of 3.69 μM [1]. This represents a 1.7-fold improvement in potency.

Antiviral Activity SARS-CoV-2 Nucleocapsid Protein

SARS-CoV-2-IN-17 Exhibits Superior Binding Affinity to NPro Compared to Other Series Analogs

Surface Plasmon Resonance (SPR) assays reveal that SARS-CoV-2-IN-17 binds to the SARS-CoV-2 NPro protein with a Kd of 7.82 μM. This affinity is identical to that of Compound 12 but is superior to other phenanthridine derivatives in the same series, such as Compound 8 (Kd = 10.8 μM) and Compound 17 (Kd = 10.4 μM) [1].

Binding Affinity Surface Plasmon Resonance Target Engagement

SARS-CoV-2-IN-17 Demonstrates a Favorable Selectivity Index with No Detectable Cytotoxicity

In Vero E6 cells, both SARS-CoV-2-IN-17 and its analog Compound 12 showed no cytotoxicity up to the highest tested concentration (CC50 > 200 μM). When combined with their respective EC50 values for antiviral activity (2.18 μM and 3.69 μM), this results in a higher Selectivity Index (SI = CC50/EC50) for SARS-CoV-2-IN-17 (>91.7) compared to Compound 12 (>54.2) [1].

Selectivity Index Cytotoxicity Drug Safety

SARS-CoV-2-IN-17 Targets a Distinct Viral Protein and Mechanism Compared to Broad-Spectrum Antiviral Remdesivir

While the positive control Remdesivir, an RNA-dependent RNA polymerase (RdRp) inhibitor, achieved an EC50 of 1.21 μM in the same RT-qPCR assay, SARS-CoV-2-IN-17 operates via a different mechanism: inhibition of the nucleocapsid protein (NPro) [1]. Specifically, site-directed mutagenesis and SPR assays confirmed that SARS-CoV-2-IN-17 targets the N-terminal domain (NTD) of NPro by binding to the Tyr109 residue [1].

Mechanism of Action Target Specificity Nucleocapsid Protein

Recommended Application Scenarios for SARS-CoV-2-IN-17 in SARS-CoV-2 Antiviral Research


Validating NPro as a Target for Combination Antiviral Therapy

Use SARS-CoV-2-IN-17 in vitro to inhibit the nucleocapsid protein pathway while co-administering an RdRp inhibitor like Remdesivir. The distinct mechanisms of action, with Remdesivir inhibiting viral RNA synthesis and SARS-CoV-2-IN-17 disrupting nucleocapsid function, can be used to study synergistic antiviral effects and lower the required doses of each compound, potentially reducing toxicity [1].

Investigating Structure-Activity Relationships (SAR) of Phenanthridine-Based NPro Inhibitors

Employ SARS-CoV-2-IN-17 as a benchmark reference compound in SAR studies. Its well-characterized EC50 (2.18 μM) and Kd (7.82 μM) values, along with its defined binding to the NTD Tyr109 residue, make it an ideal control for comparing the potency, affinity, and binding mode of newly synthesized or derivative phenanthridine compounds [1].

Development of Resistance Models for NPro-Targeted Antivirals

Utilize SARS-CoV-2-IN-17 in long-term viral passage experiments to generate and characterize SARS-CoV-2 variants with reduced susceptibility. The detailed knowledge of its binding site (NPro Tyr109) allows for targeted sequencing and structural analysis to identify potential resistance mutations, which is critical for future drug development and surveillance [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for SARS-CoV-2-IN-17

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.